
Spinorphin TFA Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spinorphin, also known as LVV-hemorphin-4, is an endogenous, non-classical opioid peptide of the hemorphin family. It has the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr. Spinorphin was first isolated from the bovine spinal cord and acts as a regulator of enkephalinases, a class of enzymes that break down endogenous enkephalin peptides .
Preparation Methods
Spinorphin can be synthesized using solid-phase peptide synthesis (SPPS) methods, specifically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin . The reaction conditions typically include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine). Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Spinorphin undergoes various chemical reactions, including:
Oxidation: Spinorphin can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the peptide.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and methanol, as well as catalysts like palladium on carbon (Pd/C). Major products formed from these reactions include various spinorphin analogs with altered biological activities .
Scientific Research Applications
Spinorphin has numerous scientific research applications, including:
Chemistry: Spinorphin and its analogs are studied for their unique chemical properties and potential as building blocks for more complex molecules.
Biology: Spinorphin is investigated for its role in regulating enkephalinases and its effects on pain modulation and inflammation.
Mechanism of Action
Spinorphin exerts its effects by inhibiting enkephalin-degrading enzymes such as aminopeptidase N, dipeptidyl peptidase III, angiotensin-converting enzyme, and neutral endopeptidase. It acts as an antagonist of the P2X3 receptor and as a weak partial agonist/antagonist of the FP1 receptor . These interactions lead to its antinociceptive, antiallodynic, and anti-inflammatory properties .
Comparison with Similar Compounds
Spinorphin is unique among opioid peptides due to its specific amino acid sequence and its ability to inhibit multiple enkephalin-degrading enzymes. Similar compounds include other hemorphins like VV-hemorphin-7 and LVV-hemorphin-6, which also exhibit opioid-like activities but differ in their amino acid sequences and specific biological effects .
Properties
Molecular Formula |
C47H65F3N8O12 |
|---|---|
Molecular Weight |
991.1 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H64N8O10.C2HF3O2/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32;3-2(4,5)1(6)7/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63);(H,6,7)/t26-,31+,33+,34+,35+,36+,37+,38+;/m1./s1 |
InChI Key |
HGVNOCZYJWQUER-ZWRVRYFZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


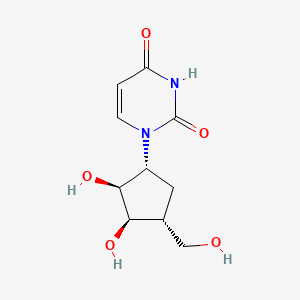
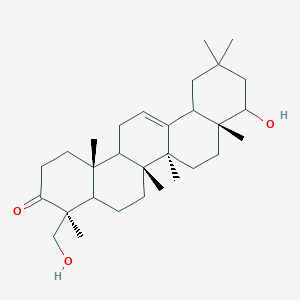
![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)
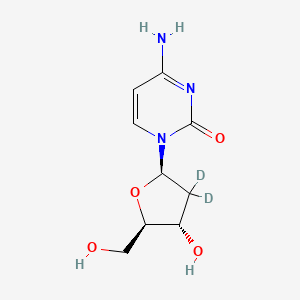
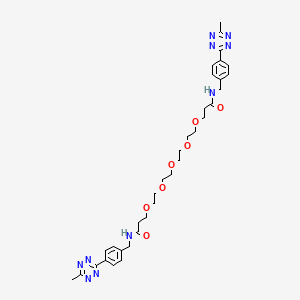

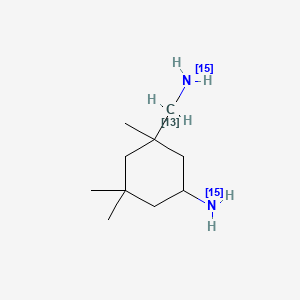
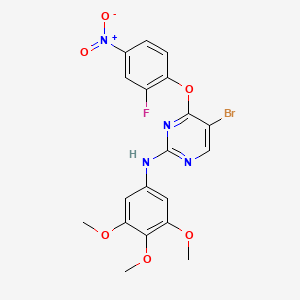
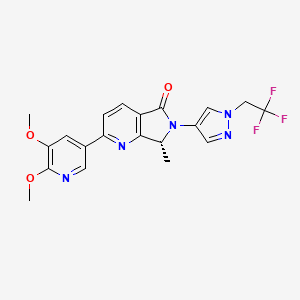
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
